2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a cyclopentylsulfanyl group, a thiophen-3-yl group, and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the cyclopentylsulfanyl group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Synthesis of the pyridin-3-yl group: The pyridin-3-yl group can be synthesized through a series of reactions starting from pyridine, involving nitration, reduction, and further functionalization.
Coupling of the thiophen-3-yl group: The thiophen-3-yl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophen-3-yl boronic acid or stannane.
Final assembly: The final step involves coupling the cyclopentylsulfanyl group with the pyridin-3-yl and thiophen-3-yl groups using an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridin-3-yl moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The thiophen-3-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol, and water.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophen-3-yl derivatives.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylsulfanyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide: Similar structure but with a thiophen-2-yl group instead of a thiophen-3-yl group.
2-(cyclopentylsulfanyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide: Similar structure but with a furan-3-yl group instead of a thiophen-3-yl group.
2-(cyclopentylsulfanyl)-N-{[5-(pyridin-2-yl)pyridin-3-yl]methyl}acetamide: Similar structure but with a pyridin-2-yl group instead of a thiophen-3-yl group.
Uniqueness
The uniqueness of 2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylsulfanyl group, thiophen-3-yl group, and pyridin-3-yl group allows for unique interactions with molecular targets and distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(12-22-16-3-1-2-4-16)19-9-13-7-15(10-18-8-13)14-5-6-21-11-14/h5-8,10-11,16H,1-4,9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPBPWNLDXEAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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